Benzoic acid--(2S)-but-3-en-2-ol (1/1)
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Overview
Description
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is a compound that combines benzoic acid and (2S)-but-3-en-2-ol in a 1:1 ratio Benzoic acid is a simple aromatic carboxylic acid with the formula C₆H₅COOH, while (2S)-but-3-en-2-ol is an organic compound with a hydroxyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S)-but-3-en-2-ol (1/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with (2S)-but-3-en-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid–(2S)-but-3-en-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(2S)-but-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the double bond in (2S)-but-3-en-2-ol to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in (2S)-but-3-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid and corresponding aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid–(2S)-but-3-en-2-ol (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid–(2S)-but-3-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The presence of both the carboxylic acid and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(2S)-but-3-en-2-ol: An organic compound with a hydroxyl group and a double bond, used in organic synthesis.
Uniqueness
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is unique due to the combination of benzoic acid and (2S)-but-3-en-2-ol, which imparts distinct chemical and biological properties
Properties
CAS No. |
90270-43-2 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzoic acid;(2S)-but-3-en-2-ol |
InChI |
InChI=1S/C7H6O2.C4H8O/c8-7(9)6-4-2-1-3-5-6;1-3-4(2)5/h1-5H,(H,8,9);3-5H,1H2,2H3/t;4-/m.0/s1 |
InChI Key |
DCNSGLXERNQMAQ-VWMHFEHESA-N |
Isomeric SMILES |
C[C@@H](C=C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C=C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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